molecular formula C9H11Cl B1356099 1-(1-Chloroethyl)-3-methylbenzene CAS No. 19935-78-5

1-(1-Chloroethyl)-3-methylbenzene

Cat. No. B1356099
CAS RN: 19935-78-5
M. Wt: 154.63 g/mol
InChI Key: DPHXNOVRXVINNX-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

  • Dealkylation Process

    • α-Chloroethyltoluene can undergo dealkylation to yield tertiary amines. For example, it reacts with thiophosgene to form the corresponding tertiary amine .
  • Copper Sulfide Collector

    • α-Chloroethyltoluene has been used as a copper sulfide collector (GC-I) in mineral processing. It chemically adsorbs on the surface of chalcopyrite and physically interacts with pyrite .

Scientific Research Applications

Thermochemical Properties

The study of isomerization equilibria and the calculation of molar enthalpies of formation for various alkylchlorobenzenes, including 1-(1-Chloroethyl)-3-methylbenzene, provides insights into their thermochemical properties. These experiments, conducted in the liquid state, contribute to understanding the thermochemistry of such compounds (Nesterova et al., 1985).

Chemical Reactions and Synthesis

1-(1-Chloroethyl)-3-methylbenzene is involved in various chemical reactions and syntheses. For instance, its reactions with diazo compounds have been studied, contributing to the field of organic synthesis (Smalius & Naidan, 2006). Additionally, its role in polymerization mechanisms, specifically in the synthesis of poly(p-arylene vinylene) precursors, showcases its application in polymer science (Hontis et al., 1999).

Pyrolysis Studies

The gas-phase thermal decomposition of 1-(1-Chloroethyl)-3-methylbenzene has been examined, offering valuable data for understanding its stability and decomposition pathways. This research is crucial for applications in chemical engineering and material science (Maccoll & Umaña, 1975).

Thermodynamic Studies

Research on the thermochemistry of halogen-substituted methylbenzenes, including 1-(1-Chloroethyl)-3-methylbenzene, contributes to our understanding of their thermodynamic properties. This research is essential for applications that require precise knowledge of the thermodynamic behavior of these compounds (Verevkin et al., 2015).

Organometallic Compounds

The compound's role in the synthesis of organometallic compounds, such as in the formation of aryl(dimethyl)gallium compounds, highlights its utility in organometallicchemistry. These findings contribute to the development of new materials and catalysts (Jutzi et al., 2008).

Isotopic Abundance Studies

Investigations into the isotopic abundance ratios in compounds like 1-(1-Chloroethyl)-3-methylbenzene can reveal altered isotope effects, which may affect their physical, chemical, and thermal properties. This research has potential applications in various scientific fields, including material sciences and chemistry (Trivedi et al., 2016).

Reaction Mechanisms and Product Formation

The compound's involvement in electron transfer processes and its reactivity with various organic halides in rigid matrices provides valuable information for understanding reaction mechanisms and product formation in organic chemistry (Bertin & Hamill, 1964).

Vaporization Enthalpies

Research on vaporization enthalpies of halogen-substituted methylbenzenes, including chloro-substituted variants, helps in understanding their phase transition behaviors. This information is crucial in various industrial processes and chemical engineering applications (Verevkin et al., 2014).

properties

IUPAC Name

1-(1-chloroethyl)-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl/c1-7-4-3-5-9(6-7)8(2)10/h3-6,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPHXNOVRXVINNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90562900
Record name 1-(1-Chloroethyl)-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90562900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Chloroethyl)-3-methylbenzene

CAS RN

19935-78-5
Record name 1-(1-Chloroethyl)-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90562900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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